Ethyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Ethyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a fluorine atom, a ketone group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-1-tetralone and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Reaction Steps: The key steps include the formation of the intermediate 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene, followed by esterification with ethyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of automated reactors and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Ethyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
6-Fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylate group.
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Lacks the fluorine atom.
Uniqueness
Ethyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both the fluorine atom and the ethyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13FO3 |
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Molecular Weight |
236.24 g/mol |
IUPAC Name |
ethyl 6-fluoro-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13FO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h4,6-7,11H,2-3,5H2,1H3 |
InChI Key |
RYISJQORVNIYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1=O)C=CC(=C2)F |
Origin of Product |
United States |
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